2-methyl-4-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine
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Description
“2-methyl-4-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered heterocyclic ring with two nitrogen atoms and four carbon atoms . It also contains a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several rings and functional groups. It includes a pyrimidine ring, a pyrazole ring, and a pyrrolidine ring . The exact atomic coordinates and displacement parameters would require a detailed crystallographic analysis .Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Pyrimidine Linked Pyrazole Heterocyclics : A study reported the synthesis of pyrimidine-linked pyrazole derivatives via microwave irradiative cyclocondensation. These compounds were evaluated for their insecticidal and antibacterial potential, indicating their relevance in developing new insecticides and antibiotics (P. P. Deohate & Kalpana A. Palaspagar, 2020).
Antiviral Properties of Pyrazol-Pyrimidine Derivatives : Research focusing on 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines discovered compounds with notable antiviral properties. These derivatives were found to inhibit the human dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the de novo pyrimidine biosynthesis pathway, highlighting their potential in antiviral drug development (H. Munier-Lehmann et al., 2015).
Green Synthesis of Pyrazolo[1,5-a]pyrimidines : Another study described a green, one-pot, solvent-free synthesis of pyrazolo[1,5-a]pyrimidines and related compounds, showcasing an environmentally friendly approach to synthesizing heterocyclic compounds with potential biological activities (A. Abdelhamid et al., 2016).
Potential Applications
- Antimicrobial Agents : Several compounds, such as pyrazolo[1,5-a]pyrimidines, have shown promising antimicrobial activity, making them candidates for developing new antimicrobial agents. For instance, novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing a 1,2,4-triazine moiety exhibited strong antimicrobial activity against various bacterial and fungal strains, comparable to standard drugs (Tarik E. Ali, 2009).
Properties
IUPAC Name |
[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-14-20-9-6-18(22-14)26-17-7-11-23(13-17)19(25)15-4-2-5-16(12-15)24-10-3-8-21-24/h2-6,8-10,12,17H,7,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBOQJPZVBYYRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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